5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one
Overview
Description
5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one is a chemical compound with the molecular formula C₁₃H₁₅NO₄. It is known for its unique structure, which includes a benzo[d][1,3]dioxin ring fused with an oxazolidinone ring. This compound is often used as a reagent in various chemical reactions and has applications in the preparation of conjugates for G-protein coupled receptor binding ligands and nucleic acid molecules .
Mechanism of Action
Target of Action
The primary target of 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one is the G-protein coupled receptor . This receptor plays a crucial role in transmitting signals from outside the cell to inside, leading to various cellular responses.
Mode of Action
The compound interacts with its target by binding to the G-protein coupled receptor. This binding event triggers a conformational change in the receptor, which in turn activates the G-protein. The activated G-protein then initiates a series of downstream signaling events within the cell .
Biochemical Pathways
The activation of the G-protein coupled receptor by this compound affects several biochemical pathways. These include the adenylate cyclase pathway, the phospholipase C pathway, and the phosphatidylinositol 3-kinase pathway . The downstream effects of these pathways can lead to changes in gene expression, cell growth, and other cellular responses.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific G-protein coupled receptor it targets and the downstream signaling pathways it affects. These effects could range from changes in gene expression to alterations in cell growth and survival .
Preparation Methods
The synthesis of 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one typically involves several steps:
Starting Material: The synthesis begins with 2-hydroxy-4-bromo-benzaldehyde.
Reduction: The aldehyde groups are reduced using sodium borohydride.
Protection: The o-dihydroxy groups are protected using acetone.
Lithium Halide Exchange: This step is carried out under low-temperature conditions.
Bromination: The compound is brominated.
Alkylation: Bis(tert-butoxycarbonyl)amine is used for alkylation.
Deprotection: A tert-butoxycarbonyl group is selectively removed using trifluoroacetic acid.
Chiral Reduction: Asymmetric chiral reduction is performed.
Cyclization: Finally, cyclization is carried out under the action of a strong base to obtain the target product.
Chemical Reactions Analysis
5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazolidinone ring.
Cyclization: The compound can undergo cyclization reactions under specific conditions.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and trifluoroacetic acid. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one has several scientific research applications:
Comparison with Similar Compounds
5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one can be compared with similar compounds such as:
- Carbamic acid, N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-5-yl)-2-oxoethyl]-, 1,1-dimethylethyl ester
- Benzaldehyde, 5-[(1R)-2-[6-[2-(2,6-dichlorophenyl)methoxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-hydroxy-
- Vilanterol Impurity 14
- Vilanterol Impurity 22 (Vilanterol-d4 Triphenylacetate)
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxin and oxazolidinone rings, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-13(2)16-7-9-5-8(3-4-10(9)18-13)11-6-14-12(15)17-11/h3-5,11H,6-7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEBDVANOFZMMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C3CNC(=O)O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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